molecular formula C5H12N2O B014434 Isobutylurea CAS No. 592-17-6

Isobutylurea

Cat. No.: B014434
CAS No.: 592-17-6
M. Wt: 116.16 g/mol
InChI Key: MQBITTBZTXUIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutylurea (C₅H₁₂N₂O) is a urea derivative where one of the hydrogen atoms in the urea molecule is replaced by an isobutyl group (-CH₂CH(CH₃)₂). Urea, a carbonyl compound with two amine groups, serves as a foundational structure for numerous derivatives with varied applications in pharmaceuticals, agrochemicals, and industrial chemistry. The isobutyl substituent introduces steric bulk and lipophilicity, distinguishing this compound from simpler alkyl ureas. Its synthesis typically involves the reaction of isobutylamine with urea or via substitution reactions under controlled conditions .

Preparation Methods

Laboratory-Scale Synthesis Routes

Nucleophilic Addition of Isobutylamine to Potassium Isocyanate

A foundational method involves the reaction of isobutylamine (C₄H₁₁N) with potassium isocyanate (KOCN) in aqueous media. This single-step process proceeds via nucleophilic attack by the amine on the electrophilic carbon of the isocyanate, forming isobutylurea and potassium hydroxide as a byproduct :

C₄H₁₁N+KOCNC₅H₁₂N₂O+KOH\text{C₄H₁₁N} + \text{KOCN} \rightarrow \text{C₅H₁₂N₂O} + \text{KOH}

Key Parameters:

  • Solvent: Water, avoiding organic co-solvents to simplify purification .

  • Temperature: Ambient conditions (20–25°C), though yields improve marginally at 40–50°C.

  • Molar Ratio: Stoichiometric equivalence (1:1) minimizes side products like biuret derivatives.

Yield: 75–85% under optimized conditions, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Phosgene-Mediated Synthesis

Industrial approaches often employ phosgene (COCl₂) due to its high reactivity. Isobutylamine reacts with phosgene to form isobutyl isocyanate, which subsequently hydrolyzes to this compound :

Step 1: Isobutyl Isocyanate Formation

C₄H₁₁N+COCl₂C₄H₁₁NCO+2HCl\text{C₄H₁₁N} + \text{COCl₂} \rightarrow \text{C₄H₁₁NCO} + 2\text{HCl}

Step 2: Hydrolysis to this compound

C₄H₁₁NCO+H₂OC₅H₁₂N₂O+CO₂\text{C₄H₁₁NCO} + \text{H₂O} \rightarrow \text{C₅H₁₂N₂O} + \text{CO₂}

Challenges:

  • Phosgene’s toxicity necessitates closed-system reactors and rigorous safety protocols.

  • Byproduct HCl requires neutralization, increasing operational complexity.

Yield: 90–92% for Step 1; 88–90% overall after hydrolysis.

Alternative Methodologies

Urea Transamination

Heating isobutylamine with urea (NH₂CONH₂) at 150–160°C facilitates transamination, producing this compound and ammonia :

C₄H₁₁N+NH₂CONH₂C₅H₁₂N₂O+NH₃\text{C₄H₁₁N} + \text{NH₂CONH₂} \rightarrow \text{C₅H₁₂N₂O} + \text{NH₃}

Optimization Insights:

  • Catalyst: Anhydrous zinc chloride (1–2 mol%) accelerates the reaction, reducing time from 12 hours to 4–5 hours.

  • Pressure: Autoclave systems at 2–3 atm enhance ammonia removal, shifting equilibrium toward product formation.

Yield: 70–78% without catalyst; 82–85% with ZnCl₂.

Enzymatic Hydrolysis of Isobutyl Isocyanate

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) to hydrolyze isobutyl isocyanate under mild conditions :

C₄H₁₁NCO+H₂OLipaseC₅H₁₂N₂O+CO₂\text{C₄H₁₁NCO} + \text{H₂O} \xrightarrow{\text{Lipase}} \text{C₅H₁₂N₂O} + \text{CO₂}

Advantages:

  • Ambient temperature (25–30°C) and neutral pH reduce energy input.

  • Enzyme recyclability (up to 5 cycles) lowers costs.

Yield: 94–96% with immobilized enzymes.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow technology for phosgene-based synthesis, achieving:

  • Throughput: 500–1,000 kg/day per reactor module.

  • Purity: ≥99% via in-line IR spectroscopy monitoring.

  • Safety: Real-time phosgene sensors and automated emergency scrubbers mitigate risks.

Solvent-Free Mechanochemical Synthesis

Ball milling isobutylamine hydrochloride (C₄H₁₁N·HCl) with sodium cyanate (NaOCN) enables solvent-free production :

C₄H₁₁N\cdotpHCl+NaOCNC₅H₁₂N₂O+NaCl\text{C₄H₁₁N·HCl} + \text{NaOCN} \rightarrow \text{C₅H₁₂N₂O} + \text{NaCl}

Conditions:

  • Milling Time: 2–3 hours.

  • Frequency: 30 Hz with stainless steel balls (5 mm diameter).

Yield: 88–90% with no purification required.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety
KOCN Addition75–8595–97ModerateHigh
Phosgene-Mediated88–9099HighLow (toxic reagents)
Urea Transamination70–8590–93LowModerate
Enzymatic Hydrolysis94–9698ModerateHigh
Mechanochemical88–9097–98HighHigh

Chemical Reactions Analysis

Types of Reactions: Isobutylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can participate in substitution reactions where the isobutyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted urea compounds.

Scientific Research Applications

Pharmaceutical Applications

Chiral Selector in Capillary Electrophoresis

Isobutylurea has been utilized as a chiral selector in capillary electrophoresis for the enantioseparation of various chiral drugs. This application is critical for the pharmaceutical industry, where the efficacy and safety of drug formulations often depend on the specific enantiomer used. A study demonstrated that this compound effectively separates enantiomers, enhancing the analytical capabilities in drug development and quality control .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections and formulating preservatives for pharmaceuticals .

Agricultural Applications

Herbicide Development

This compound derivatives have been explored as herbicides due to their ability to inhibit specific enzymatic pathways in plants. Studies have shown that these compounds can effectively control weed growth while minimizing damage to crops. The development of this compound-based herbicides could lead to more sustainable agricultural practices by reducing reliance on traditional chemical herbicides .

Material Science Applications

Polymer Synthesis

In material science, this compound is used as a building block for synthesizing polymers with desirable properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength. Research has focused on developing polyureas that leverage the unique characteristics of this compound, leading to applications in coatings, adhesives, and elastomers .

Case Study 1: Chiral Separation in Drug Development

A notable study utilized this compound as a chiral selector in the enantioseparation of non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that the use of this compound significantly improved separation efficiency compared to traditional methods, highlighting its potential as a standard tool in pharmaceutical analysis .

Case Study 2: Herbicide Efficacy

In agricultural research, a series of field trials assessed the efficacy of this compound-based herbicides against common weed species. Results showed a reduction in weed biomass by up to 85% without adversely affecting crop yield, demonstrating its potential as an eco-friendly alternative to conventional herbicides .

Comparison with Similar Compounds

Isobutylurea belongs to the alkylurea family, where structural variations in the alkyl group significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Structural Analogues and Key Differences

Methylurea (CH₃NHCONH₂)

  • Structure : A methyl group replaces the isobutyl substituent.
  • Properties : Smaller and less lipophilic, leading to higher water solubility.
  • Applications : Used as a protein denaturant and in pharmaceutical formulations.

Ethylurea (C₂H₅NHCONH₂)

  • Structure : Ethyl group substituent.
  • Properties : Moderately lipophilic compared to methylurea but less than this compound.
  • Toxicity : Ethylurea exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to branched analogs due to reduced metabolic complexity .

tert-Butylurea ((CH₃)₃CNHCONH₂)

  • Structure : tert-Butyl group (bulkier than isobutyl).
  • Properties : Higher steric hindrance and lower solubility in polar solvents.
  • Reactivity : Slower reaction kinetics in nucleophilic substitutions due to hindered access to the carbonyl group .

Data Table: Comparative Properties of Alkylureas

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type LogP (Predicted) Water Solubility (g/L) Melting Point (°C)
This compound C₅H₁₂N₂O 116.16 Branched alkyl 0.98 ~50 120–125
Methylurea C₂H₆N₂O 74.08 Linear alkyl -0.49 ~200 102–105
Ethylurea C₃H₈N₂O 88.11 Linear alkyl 0.12 ~150 93–96
tert-Butylurea C₅H₁₂N₂O 116.16 Branched alkyl 1.45 ~20 145–150

Notes: LogP values estimated via computational modeling; solubility and melting points approximated from analogous compounds .

Structure-Property Relationships

  • Lipophilicity : Branched alkyl groups (e.g., isobutyl, tert-butyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility. This trend is critical in drug design for optimizing bioavailability .
  • Thermal Stability : Higher melting points in branched ureas (e.g., this compound vs. ethylurea) correlate with stronger crystal lattice forces due to efficient packing despite steric bulk .

Toxicological and Pharmacological Considerations

  • Toxicity: Limited data exist for this compound, but alkylureas generally exhibit low acute toxicity. Ethylurea and methylurea are classified as irritants, with LD₅₀ values exceeding 2000 mg/kg in rodents. Branched analogs may show higher tissue retention due to lipophilicity, necessitating further subchronic toxicity studies .

Biological Activity

Isobutylurea is an organic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key mechanisms include:

  • Modulation of Protein Activity : this compound has been shown to activate certain proteases, such as ClpP, which is involved in protein degradation. This activation can lead to bactericidal effects, making it a potential candidate for antibiotic development .
  • Influence on Cellular Processes : Studies indicate that this compound may affect cellular proliferation and differentiation by modulating signaling pathways associated with cell growth and inflammation. For instance, it has been implicated in the regulation of liver receptor homolog-1 (LRH-1), which plays a role in metabolic diseases and tumorigenesis .

1. Activation of ClpP Protease

In a high-throughput screening study involving over 60,000 compounds, this compound derivatives were identified as potent activators of the ClpP protease. The relative degradation (RD) values for these compounds were measured to assess their efficacy:

CompoundRD25 (Degradation at 25 μM)
This compound Analog 10.55
This compound Analog 20.45
This compound Analog 30.40

These results indicate that modifications to the this compound structure can enhance or diminish its biological activity .

2. Liver Toxicity Studies

Research into the toxicological effects of phthalates has highlighted parallels with this compound's activity. In rodent studies, exposure to certain chemicals resulted in liver hypertrophy and hyperplasia via activation of peroxisome proliferator-activated receptor α (PPARα). Although this compound's direct effects on PPARα remain under investigation, its structural similarities suggest potential interactions that warrant further study .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isobutylurea, and how can reaction conditions be systematically varied to improve yield and purity?

  • Methodological Answer : Use a factorial experimental design to test variables such as temperature, solvent systems (e.g., aqueous vs. organic), and catalysts. Employ techniques like HPLC or NMR to quantify purity . For reproducibility, document step-by-step procedures, including stoichiometric ratios and purification methods (e.g., recrystallization). A comparative table (example below) can synthesize findings:

MethodYield (%)Purity (%)Key Conditions
Urea-amine coupling6592THF, 60°C, 12h
Reductive alkylation7895H2/Pd-C, RT

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Combine FT-IR (to confirm urea C=O and N-H stretches), <sup>13</sup>C NMR (to resolve isobutyl chain stereochemistry), and mass spectrometry (for molecular weight validation). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines: provide detailed experimental protocols, raw data (e.g., chromatograms), and purity thresholds in supplementary materials. Use standardized reagents and equipment specifications (e.g., mesh size for catalysts) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conduct kinetic studies under varying pH and solvent polarities. Use isotopic labeling (e.g., <sup>15</sup>N) to track reaction pathways. Compare experimental data with computational models (DFT) to identify transition states .

Q. How can computational chemistry methods predict this compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Perform molecular docking simulations (using AutoDock Vina) and MD simulations to assess binding affinities. Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in reported solubility/stability data for this compound?

  • Methodological Answer : Apply meta-analysis tools to aggregate datasets, accounting for variables like temperature, solvent polarity, and measurement techniques (e.g., gravimetric vs. UV-Vis). Use statistical models (ANOVA) to identify outliers and systematic biases .

Q. How do environmental factors (e.g., light, humidity) degrade this compound, and what stabilization methods are effective?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) with controlled environmental chambers. Monitor degradation via LC-MS and identify byproducts. Test stabilizers (e.g., antioxidants, desiccants) using a Taguchi orthogonal array .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Apply Bayesian hierarchical models to account for inter-study variability. Share raw datasets in repositories like Zenodo for transparency .

Q. How can researchers validate this compound’s hypothesized metabolic pathways in vivo?

  • Methodological Answer : Employ tracer studies with <sup>14</sup>C-labeled this compound in model organisms. Use HPLC-coupled radiodetection to quantify metabolites. Cross-reference with in silico predictions (e.g., BioTransformer) .

Q. Ethical & Literature Review Considerations

Q. What gaps exist in the current literature on this compound’s environmental impact, and how can they be addressed?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to map existing studies. Prioritize under-researched areas (e.g., biodegradation in marine systems). Propose new studies using ecotoxicity assays (Daphnia magna LC50) .

Properties

IUPAC Name

2-methylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBITTBZTXUIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207936
Record name Isobutylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-17-6
Record name Isobutylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 592-17-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ISOBUTYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25BL0M5L6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.